

Application Note: Protocol for Testing DEHT Migration from Food Packaging

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Compound of Interest

Compound Name: *Bis(2-ethylhexyl) terephthalate*

Cat. No.: *B1667314*

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Introduction

Di(2-ethylhexyl) terephthalate (DEHT), a non-phthalate plasticizer, is increasingly used as a substitute for ortho-phthalates like di(2-ethylhexyl) phthalate (DEHP) in food packaging materials, particularly polyvinyl chloride (PVC) films.^{[1][2]} While considered safer, it is crucial to monitor its migration from packaging into foodstuffs to ensure consumer safety and regulatory compliance. The migration of chemical substances from food contact materials (FCMs) is regulated by authorities such as the European Commission (under Regulation (EU) No 10/2011) and the U.S. Food and Drug Administration (FDA).^{[3][4]} This protocol outlines a comprehensive method for determining the specific migration of DEHT from plastic food packaging into food simulants using gas chromatography-mass spectrometry (GC-MS).

Principle

The protocol is based on the principle of specific migration testing, where the food packaging material is exposed to a food simulant under controlled conditions of time and temperature that mimic the intended use of the packaging.^[5] Following exposure, the food simulant is analyzed to quantify the amount of DEHT that has leached from the material. The results are then compared against the specific migration limit (SML) established by regulatory bodies to assess compliance.

Experimental Protocol

1. Apparatus and Materials

- Analytical Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
- GC Column: HP-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent 5% phenyl-methylpolysiloxane column.[\[6\]](#)
- Glassware: Volumetric flasks, beakers, pipettes, glass vials with screw caps, and migration cells.
- Equipment: Analytical balance, oven or incubator, hot press (for sample preparation if needed), ultrasonic bath.[\[7\]](#)
- Reagents and Standards:
 - DEHT analytical standard (≥98% purity).
 - Internal Standard (e.g., Triphenyl phosphate).
 - Solvents: HPLC or GC-grade n-hexane, acetonitrile, methanol, ethyl acetate.[\[8\]](#)
 - Food Simulants (as per Regulation (EU) No 10/2011):
 - Simulant A: 10% ethanol (v/v) in distilled water (for aqueous foods).
 - Simulant B: 3% acetic acid (w/v) in distilled water (for acidic foods).
 - Simulant D1: 50% ethanol (v/v) in distilled water (for alcoholic foods and as a fatty food simulant).
 - Simulant D2: Vegetable oil (e.g., olive oil) or isooctane (for fatty foods).[\[2\]](#)[\[9\]](#)

2. Sample Preparation

- Cut the food packaging material into test specimens of known surface area (e.g., 1 dm²). Handle samples with clean forceps to avoid contamination.
- Clean the surface of the specimens by gently wiping with distilled water and then drying, if necessary, to remove any surface contaminants.[\[7\]](#)

- For rigid containers, the migration test can be performed by filling the article with the selected food simulant.[9] For films and flexible packaging, a migration cell is used, allowing single-sided contact, or the sample is fully immersed.[1]

3. Migration Procedure

- Select the appropriate food simulant(s) and test conditions (time and temperature) based on the intended use of the packaging material as specified in regulatory guidelines (e.g., EU Regulation 10/2011). A common test condition for long-term storage at room temperature is 10 days at 40°C.[10]
- Place the prepared test specimen in contact with a known volume of the food simulant. The standard ratio is 6 dm² of packaging material per 1 kg (or 1 L) of food simulant.[11]
- Seal the migration cell or container to prevent evaporation and place it in an oven or incubator set to the selected temperature for the specified duration.
- At the end of the exposure period, remove the test specimen. The simulant is now ready for extraction and analysis.

4. Preparation of Calibration Standards

- Prepare a stock solution of DEHT (e.g., 1000 mg/L) in a suitable solvent like hexane or acetonitrile.
- Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations ranging from approximately 0.05 mg/L to 10 mg/L.
- Spike each working standard with a constant concentration of the internal standard.

5. Extraction of DEHT from Food Simulants

- For Aqueous Simulants (A, B):
 - Transfer a known volume (e.g., 10 mL) of the simulant into a separatory funnel.
 - Add the internal standard.

- Perform a liquid-liquid extraction (LLE) by adding 10 mL of n-hexane and shaking vigorously for 2-3 minutes.[\[12\]](#)
- Allow the layers to separate and collect the organic (n-hexane) layer. Repeat the extraction twice.
- Combine the organic extracts and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen.
- For Fatty Simulants (D1, D2 - Olive Oil):
 - Dilute a known amount of the olive oil simulant with n-hexane.
 - A clean-up step using Solid Phase Extraction (SPE) with a Florisil or C18 cartridge may be necessary to remove lipids.[\[12\]](#)
 - Elute the DEHT from the SPE cartridge with a suitable solvent (e.g., ethyl acetate), add the internal standard, and concentrate the eluate to 1 mL.

6. GC-MS Analysis

- Injection: Inject 1 μ L of the final extract into the GC-MS system in splitless mode.[\[6\]](#)
- GC Conditions (Example):
 - Injector Temperature: 250°C.[\[6\]](#)
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[\[6\]](#)
 - Oven Temperature Program: Start at 105°C for 1 min, ramp to 180°C at 3°C/min, hold for 4 min, then ramp to 290°C at 10°C/min and hold for 0.5 min.[\[6\]](#)
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[6\]](#)
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for DEHT (e.g., m/z 149, 167, 207) and the internal standard.

7. Quantification

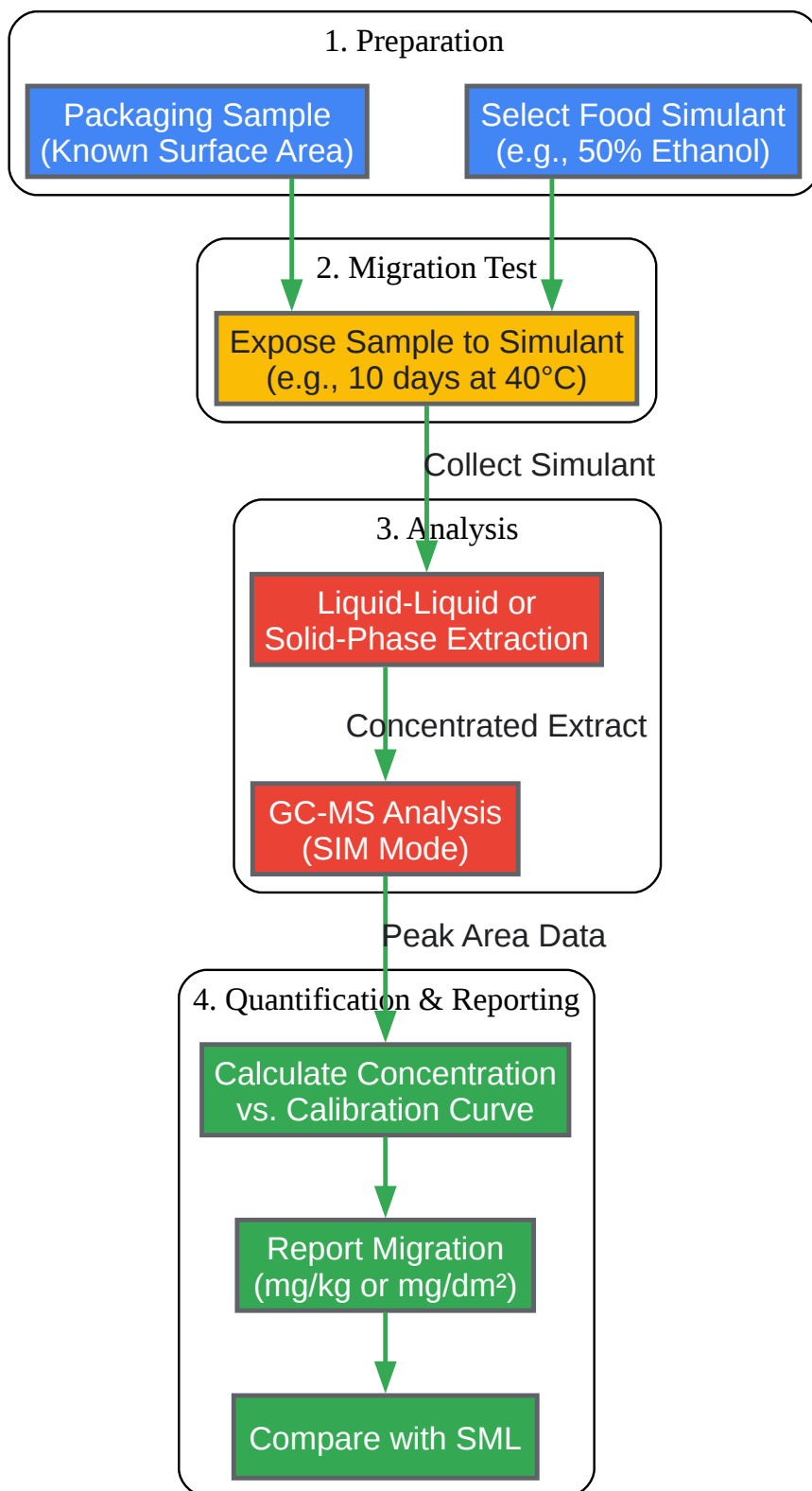
- Construct a calibration curve by plotting the ratio of the DEHT peak area to the internal standard peak area against the concentration of the DEHT standards.
- Calculate the concentration of DEHT in the food simulant (C_{simulant}) in mg/L using the regression equation from the calibration curve.
- Calculate the specific migration (M) in mg per kg of food or mg per dm² of packaging surface area.
 - In mg/kg of food: Assuming 1 kg of food is in contact with 6 dm² of packaging: $M \text{ (mg/kg)} = C_{\text{simulant}} \text{ (mg/L)} \times (\text{Volume of simulant (L)} / \text{Mass of food simulant equivalent (kg)})$.
 - In mg/dm²: $M \text{ (mg/dm}^2\text{)} = (C_{\text{simulant}} \text{ (mg/L)} \times \text{Volume of simulant (L)}) / \text{Surface area of sample (dm}^2\text{)}$.

Data Presentation

The following table summarizes representative migration data for phthalates and their substitutes from various studies.

Plasticizer	Packaging Material	Food Simulant/Food	Test Conditions	Migration Level	Reference
DEHP	PVC Film	90% Ethanol	72 hours, 25°C	4.17 ppm (mg/L)	[7]
DEHP	PVC Film	Olive Oil	15 sec, Microwave (700W)	"Substantial amounts"	[7]
DBP	Plastic Container	Water	5 min, Microwave (850W)	Up to 7.5 µg/L	[6]
DEHP	PVC Cling Film	Fatty Food Simulant	Not specified	Exceeded 1.5 mg/kg SML	[2]
DEHP	Meat Packaging	Meat Product (50% fat)	28 days, 4°C	13.22 - 28.20 mg/kg	[11]
DBP	Meat Packaging	Meat Product (50% fat)	28 days, 4°C	6.12 - 11.11 mg/kg	[11]
DEHT	PVC Cling Film	Fatty Food Simulant	Not specified	Lower than DEHP	[1]

Mandatory Visualization



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Caption: Workflow for DEHT migration testing from food packaging.

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- To cite this document: BenchChem. [Application Note: Protocol for Testing DEHT Migration from Food Packaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667314#protocol-for-testing-deht-migration-from-food-packaging]

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